

Application Notes and Protocols: Periodic Acid-Schiff (PAS) Staining for Glycogen Visualization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glycogen

Cat. No.: B147801

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Periodic acid-Schiff (PAS) stain is a fundamental histochemical method used to detect polysaccharides, such as **glycogen**, and other carbohydrate-rich macromolecules in tissue samples.^{[1][2]} This technique is particularly valuable in various research and diagnostic settings, including the study of **glycogen** storage diseases and the assessment of metabolic changes in tissues like the liver and muscle.^{[1][3][4]} The PAS reaction involves the oxidation of vicinal diols in carbohydrates by periodic acid to form aldehydes.^{[1][5]} These aldehydes then react with Schiff reagent to produce a characteristic magenta or purple color, allowing for the visualization of **glycogen** deposits within cells.^{[1][5]} For specific identification of **glycogen**, a control slide is typically treated with diastase or amylase, enzymes that digest **glycogen**, prior to PAS staining.^{[6][7]} The absence of staining in the digested slide confirms the presence of **glycogen**.

Data Presentation

Quantitative analysis of PAS staining can be performed using image analysis software to measure the intensity and area of staining. The data below is presented in a template table for researchers to populate with their own experimental results, allowing for easy comparison between different samples or treatment groups.

Sample ID	Treatment Group	Tissue Type	Area of PAS-Positive Staining (μm^2)	Staining Intensity (Arbitrary Units)	Notes

Experimental Protocols

I. Reagents and Solutions

- Fixative: 10% Neutral Buffered Formalin (NBF) or Bouin's solution are recommended.[1][8] Glutaraldehyde is not recommended as it may cause false positive results.[1]
- Periodic Acid Solution (0.5%):
 - Periodic Acid: 0.5 g
 - Distilled Water: 100 ml
- Schiff Reagent: Commercially available Schiff reagent is recommended for consistency.
 - Quality Test: To test the Schiff reagent, add a few drops to 10 ml of 37% formalin. A rapid change to a red-purple color indicates a good quality reagent. A delayed reaction or a deep blue-purple color suggests deterioration.[9][10][11]
- Mayer's Hematoxylin: For counterstaining nuclei.
- Diastase/Amylase Solution (for control):
 - α -amylase: 0.25 g
 - Distilled Water: 50 ml
- Scott's Tap Water Substitute (optional, for bluing): Commercially available.
- Dehydrating Alcohols: Graded ethanol series (e.g., 70%, 95%, 100%).
- Clearing Agent: Xylene or a xylene substitute.

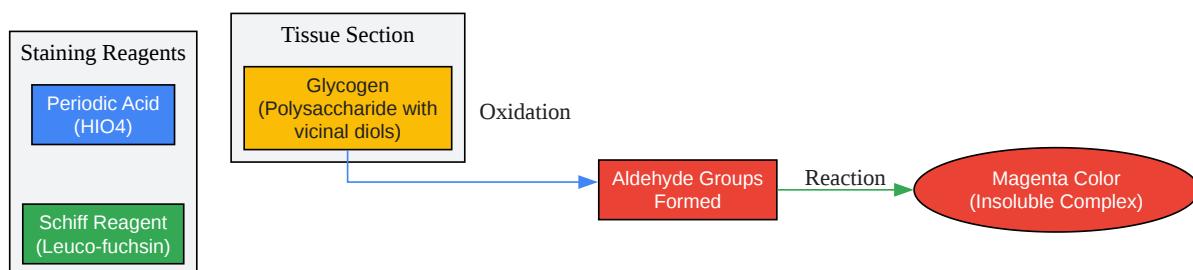
- Mounting Medium: A permanent mounting medium compatible with xylene.

II. Staining Protocol for Paraffin-Embedded Sections

This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.
 - Transfer to 100% ethanol for 2 changes of 3 minutes each.
 - Transfer to 95% ethanol for 2 minutes.
 - Transfer to 70% ethanol for 2 minutes.
 - Rinse well in running tap water.
- Diastase Digestion (Control Slides Only):
 - Incubate one set of slides (the negative control) in the diastase/amylase solution for 15-30 minutes at room temperature or 37°C.[11][12]
 - Rinse thoroughly in running tap water for 5 minutes.
- Oxidation:
 - Immerse all slides (test and control) in 0.5% periodic acid solution for 5 minutes.[5][9][10]
 - Rinse in several changes of distilled water.[8][9]
- Schiff Reaction:
 - Place slides in Schiff reagent for 15 minutes.[9][10][12] Sections will turn a light pink color.
 - Wash in lukewarm running tap water for 5-10 minutes. The color will develop into a deep magenta or purple.[5][9][10]
- Counterstaining:

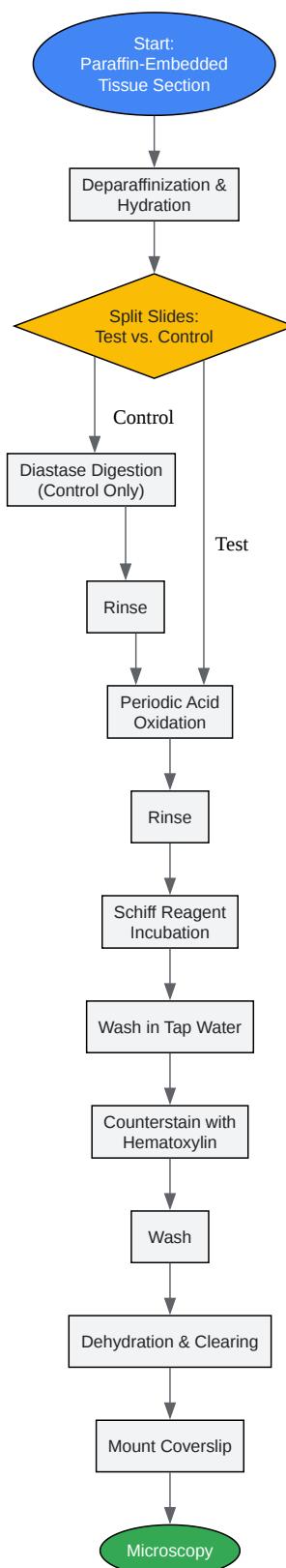
- Counterstain with Mayer's hematoxylin for 1 minute to stain the nuclei.[9][10]
- Wash in running tap water for 5 minutes.[9][10]
- (Optional) Blue the nuclei in Scott's tap water substitute for 1 minute, followed by a water rinse.


- Dehydration and Mounting:
 - Dehydrate the sections through a graded series of alcohols (e.g., 95% ethanol, 100% ethanol).
 - Clear in xylene (or substitute).
 - Mount with a permanent mounting medium and apply a coverslip.

III. Expected Results

- **Glycogen**, mucins, and some basement membranes: Red/Purple or Magenta[9][10]
- Nuclei: Blue[10]
- Diastase-treated control slide: Absence of red/purple staining in areas where **glycogen** was present.

Visualizations


Signaling Pathway and Mechanism

[Click to download full resolution via product page](#)

Caption: Mechanism of Periodic Acid-Schiff (PAS) Staining for **Glycogen**.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for PAS Staining with Diastase Control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Periodic acid–Schiff stain - Wikipedia [en.wikipedia.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. laboratorytests.org [laboratorytests.org]
- 4. Exploring PAS Staining: Key Applications in Pathological Diagnosis [celnovte.com]
- 5. microbenotes.com [microbenotes.com]
- 6. medicalalgorithms.com [medicalalgorithms.com]
- 7. PAS Staining - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. urmc.rochester.edu [urmc.rochester.edu]
- 10. PAS (Periodic Acid Schiff) Staining Protocol - IHC WORLD [ihcworld.com]
- 11. kumc.edu [kumc.edu]
- 12. Detecting Glycogen in Peripheral Blood Mononuclear Cells with Periodic Acid Schiff Staining - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Periodic Acid-Schiff (PAS) Staining for Glycogen Visualization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147801#periodic-acid-schiff-pas-staining-protocol-for-glycogen-visualization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com